

Application Note: HPLC Purification of Enniatin B from Fungal Extracts

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Compound of Interest

Compound Name: *Enniatin B*

Cat. No.: *B191169*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Enniatins are a family of cyclic hexadepsipeptide mycotoxins produced by various species of the *Fusarium* fungus, such as *Fusarium tricinctum* and *Fusarium avenaceum*.^{[1][2][3]} **Enniatin B** (ENN B) is one of the most significant and frequently detected analogues in contaminated cereals and food products.^{[4][5]} These compounds exhibit a wide range of biological activities, including antibacterial, insecticidal, and cytotoxic properties, making them of interest for drug development and toxicology studies.^{[3][5]} This application note provides a detailed protocol for the extraction and purification of **Enniatin B** from fungal culture extracts using High-Performance Liquid Chromatography (HPLC). The methodology ensures high purity of the final compound, suitable for subsequent analytical and biological assays.

Principle The purification workflow begins with the cultivation of an **Enniatin B**-producing *Fusarium* strain on a solid substrate to maximize mycotoxin yield. The fungal biomass is then subjected to solvent extraction to isolate the mycotoxins. The crude extract is subsequently concentrated and prepared for purification by semi-preparative reverse-phase HPLC (RP-HPLC). The separation is based on the hydrophobicity of **Enniatin B**, which allows it to be resolved from other fungal metabolites. The purity of the collected fractions is confirmed using analytical HPLC.

Experimental Protocols

1. Fungal Culture and Toxin Production This protocol is based on methods for inducing mycotoxin production in solid culture.^{[1][2]}

- **Medium Preparation:** Autoclave 100 g of a solid substrate (e.g., corn or white beans) with 100 mL of distilled water in a 1 L Erlenmeyer flask.
- **Inoculation:** Inoculate the sterile, cooled medium with a spore suspension or mycelial plugs of a known **Enniatin B**-producing *Fusarium* strain (e.g., *Fusarium tricinctum*).
- **Incubation:** Incubate the culture flasks in the dark at 25°C for 21-28 days, or until significant mycelial growth covers the substrate.

2. **Extraction of Crude Enniatin B** This procedure uses a simple solvent extraction to recover the lipophilic mycotoxins from the solid culture.^[6]

- **Homogenization:** Add 300 mL of methanol to each culture flask. Homogenize the entire content for 3-5 minutes using a high-speed blender or homogenizer.
- **Filtration:** Filter the resulting slurry through filter paper (e.g., Whatman No. 4) to separate the solid biomass from the methanol extract.
- **Solvent Evaporation:** Collect the filtrate and remove the methanol under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained. This residue is the crude fungal extract.

3. Sample Preparation for HPLC

- **Reconstitution:** Dissolve the dried crude extract in a minimal volume of chromatographic-grade acetonitrile (e.g., 10 mL).^[7]
- **Filtration:** Filter the reconstituted extract through a 0.22-μm syringe filter (PTFE or nylon) to remove any particulate matter before HPLC injection.^{[1][7]}

4. **HPLC Purification and Analysis** The process involves two stages: a semi-preparative step for isolation and an analytical step for purity verification.

- **Semi-Preparative HPLC:** Inject the filtered extract onto a semi-preparative HPLC system to isolate **Enniatin B**. Collect fractions corresponding to the **Enniatin B** peak based on retention time, which can be predetermined using an analytical standard.

- Analytical HPLC: Analyze the collected fractions on an analytical HPLC system to confirm purity. Pool the fractions that meet the desired purity level (typically >97%).
- Final Processing: Evaporate the solvent from the pooled, pure fractions to obtain crystalline **Enniatin B**. Store the purified compound at -20°C.

Data Presentation

Quantitative parameters for the cultivation, extraction, and HPLC methods are summarized in the tables below.

Table 1: Fungal Culture and Extraction Parameters

Parameter	Value / Description	Reference
Fungal Strain	Fusarium tricinctum or other ENN B producer	[1] [2]
Culture Medium	Solid Corn or White Bean Medium	[1] [8]
Incubation Time	21-28 days	[8]
Incubation Temp.	25°C	-
Extraction Solvent	Methanol	[6]

| Solvent Volume | 300 mL per 100 g substrate |[\[6\]](#) |

Table 2: HPLC Method Parameters for Purification and Analysis

Parameter	Analytical Method	Semi-Preparative Method	Reference
Column	C18 (e.g., 250 x 4.6 mm, 5 µm)	C18 (e.g., 250 x 10 mm, 5 µm)	[7]
Mobile Phase	Acetonitrile:Water (80:20, v/v)	Acetonitrile:Water (80:20, v/v)	[6][7]
Elution Mode	Isocratic	Isocratic	[7]
Flow Rate	1.0 mL/min	4.0 mL/min	[7]
Column Temp.	30°C	30°C	[7]
Detection (UV)	206 nm	206 nm	[7]

| Injection Volume| 10 µL | 100 - 500 µL |[7] |

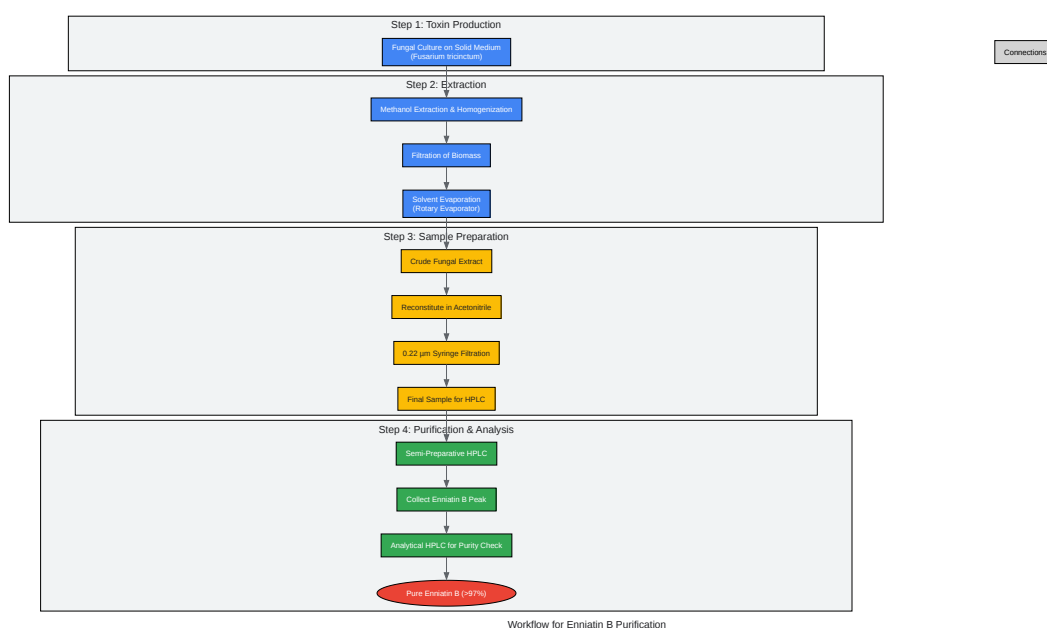
Table 3: Expected Results

Parameter	Expected Value	Reference
Enniatin B Retention Time	Dependent on specific column and system	-
Achievable Purity	>97%	[1][2]

| Confirmation | LC-MS/MS, NMR |[1][2] |

Visualization of Experimental Workflow

The logical flow of the purification protocol is illustrated in the diagram below.



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Caption: Overall workflow from fungal culture to purified **Enniatin B**.

Conclusion This application note outlines a robust and reproducible protocol for the purification of **Enniatin B** from *Fusarium* fungal extracts. The use of solid-phase culture followed by a straightforward extraction and a two-step HPLC process allows for the isolation of **Enniatin B** with high purity. The final product is suitable for detailed toxicological studies, use as an analytical standard, or for investigations into its potential as a therapeutic agent. For absolute structural confirmation, further analysis of the purified compound by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.^{[1][2]}

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